molecular formula C16H14N4O5S B10964471 methyl 2-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate

methyl 2-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B10964471
M. Wt: 374.4 g/mol
InChI Key: LNWWKIGQWKLWIZ-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazole moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the benzothiazole core through a coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Imidazole Derivatives: These compounds also contain a heterocyclic ring and have similar biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring are known for their versatility in organic synthesis and medicinal chemistry.

    Benzothiazole Derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.

The uniqueness of METHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[[2-(1-methylpyrazole-3-carbonyl)oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H14N4O5S/c1-20-6-5-11(19-20)15(23)25-8-13(21)18-16-17-10-4-3-9(14(22)24-2)7-12(10)26-16/h3-7H,8H2,1-2H3,(H,17,18,21)

InChI Key

LNWWKIGQWKLWIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC

Origin of Product

United States

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